molecular formula C10H18O4 B1670523 Diethyl adipate CAS No. 141-28-6

Diethyl adipate

Cat. No.: B1670523
CAS No.: 141-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
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Description

Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a colorless, oily liquid with a mild, fruity odor. This compound is primarily used as a plasticizer, solvent, and intermediate in organic synthesis. It is also employed in the production of various polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl adipate can be synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of adipic acid with ethanol in the presence of a catalyst. The reaction mixture is heated under reflux, and the water formed is removed to shift the equilibrium towards the formation of the ester. The crude product is then purified by distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl adipate undergoes various chemical reactions, including hydrolysis, saponification, and transesterification.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Saponification: Sodium hydroxide, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

    Hydrolysis: Adipic acid, ethanol.

    Saponification: Sodium adipate, ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a plasticizer in the production of polymers and resins.

    Biology: this compound is used in the formulation of certain biological assays and experiments.

    Medicine: It is employed in the development of drug delivery systems and as a solvent in pharmaceutical formulations.

    Industry: this compound is used as a solvent in coatings, adhesives, and sealants.

Comparison with Similar Compounds

Diethyl adipate can be compared with other similar compounds such as dimethyl adipate, dibutyl adipate, and diethyl glutarate:

Uniqueness of this compound: this compound is unique due to its specific balance of molecular weight, boiling point, and solubility properties, making it suitable for a wide range of applications in various industries .

Properties

IUPAC Name

diethyl hexanedioate
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InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID2021999
Record name Diethyl hexanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Diethyl adipate
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Boiling Point

245 °C
Record name DIETHYL ADIPATE
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Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
Record name DIETHYL ADIPATE
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Density

1.0076 @ 20 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

141-28-6, 68201-71-8, 68989-28-6
Record name Diethyl adipate
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Record name Hexanedioic acid, diethyl-
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Record name Hexanedioic acid, 1,6-diethyl ester
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Melting Point

-19.8 °C
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Synthesis routes and methods I

Procedure details

To a solution of adipic acid (1.46 g) and triethylamine (2.8 ml) in tetrahydrofuran (30 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g) is added, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is treated as in Example A to give diethyl adipate (1.5 g) as an oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diethyl adipate?

A1: this compound has the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol.

Q2: What are the common methods for synthesizing this compound?

A2: this compound is primarily synthesized through the esterification of adipic acid with ethanol. This reaction can be catalyzed by various agents, including strong acidic cation exchange resins [, ], ammonium ferric sulfate dodecahydrate [], cupric sulfate [, ], sodium bisulfate monohydrate [, , ], solid superacids [, , ], heteropolyacids [, , ], molecular sieves [, ], p-toluene sulfonic acid [, ], ferric chloride hexahydrate [], and iodine [, ].

Q3: How is this compound characterized?

A3: Common characterization techniques include refractive index measurements, elemental analysis, and infrared (IR) spectroscopy [, ].

Q4: What is the thermal conductivity of liquid this compound?

A4: The thermal conductivity of liquid this compound has been measured at temperatures ranging from 283 K to 383 K and pressures from 0.1 MPa to 30 MPa using the transient hot-wire technique [].

Q5: How does the density of this compound change with temperature and pressure?

A5: Density data for this compound has been collected over 12 isotherms (293.15 K ≤ T ≤ 403.15 K) and 15 isobars (0.1 MPa ≤ p ≤ 140 MPa) []. The Tammann−Tait equation accurately represents the pressure and temperature dependencies of this compound densities [].

Q6: What is known about the mutual diffusion coefficients of this compound?

A6: Mutual diffusion coefficients for this compound in heptane were measured from 278.15 K to 338.15 K under atmospheric pressure using digital holographic interferometry [].

Q7: What are the main applications of this compound?

A7: this compound is widely used as a solvent, plasticizer, fragrance ingredient, and intermediate in organic synthesis. It has applications in domestic chemicals and the food industry, particularly as a spice and plasticizing agent [].

Q8: Can this compound be used as a fuel additive?

A8: Yes, research suggests that oxygenated additives like this compound can significantly improve fuel properties and reduce engine emissions [, ]. Studies have examined the combustion and emission characteristics of diesel engines fueled with diesel-diethyl adipate blends [].

Q9: How is this compound employed in polymer chemistry?

A9: this compound serves as a monomer in the synthesis of various polymers, including poly(hexylene adipate), a biodegradable polyester []. It's also used in the production of poly(vinylidene fluoride) gels [].

Q10: What role does this compound play in reactive distillation processes?

A10: this compound is utilized in the study of reactive distillation, particularly in the saponification reaction with sodium hydroxide solution [, , ]. This process helps separate the intermediate product, sodium monoethyladipate, before it converts to the final product [, ].

Q11: Can this compound be used in chemical recycling?

A11: Yes, this compound plays a crucial role in the depolymerization of polyesters like poly(ethylene adipate) and poly(butylene adipate) via transesterification with ethanol using catalysts like Cp’TiCl3 (Cp’ = Cp, Cp*) []. This process allows for the chemical recycling of polyesters into their corresponding monomers [].

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